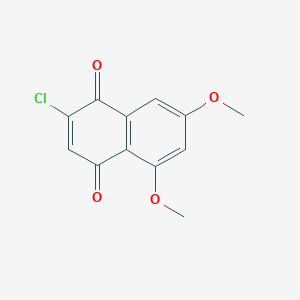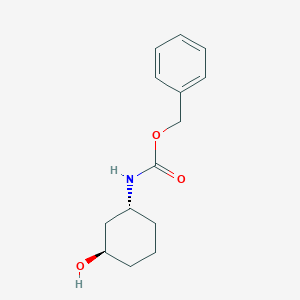
Benzyl (trans-3-hydroxycyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (trans-3-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a white to yellow solid that is moderately soluble in organic solvents and has a molecular weight of 249.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its stability and functional group versatility.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl (trans-3-hydroxycyclohexyl)carbamate can be synthesized through a transcarbamation reaction. This involves the interchange of the alkoxy moiety in the carbamate group. One efficient method involves using potassium carbonate in alcohols under heating conditions . The reaction typically proceeds as follows:
Reactants: Benzyl carbamate and an alcohol (e.g., methanol, ethanol, isopropanol).
Catalyst: Potassium carbonate.
Conditions: Reflux heating.
The reaction yields the desired carbamate with high efficiency, typically between 71-81% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Raw Materials: Benzyl carbamate, alcohols, and potassium carbonate.
Equipment: Continuous flow reactors.
Conditions: Controlled temperature and pressure to maintain optimal reaction rates.
化学反応の分析
Types of Reactions
Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.
Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl (trans-3-hydroxycyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed by strong acids.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group, removed by amine bases.
Uniqueness
Benzyl (trans-3-hydroxycyclohexyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and functionalization options. This makes it particularly useful in complex organic syntheses where multiple functional groups are required .
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1 |
InChIキー |
FYIZIYCXUSGNLZ-CHWSQXEVSA-N |
異性体SMILES |
C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


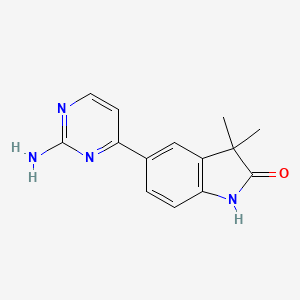
![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
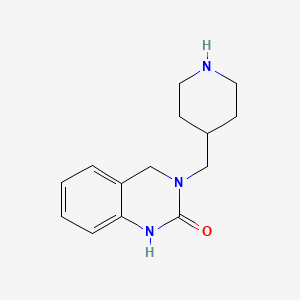
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
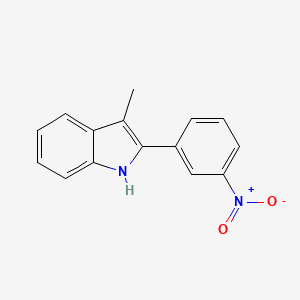
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

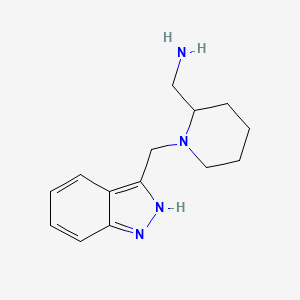
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

